N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)picolinamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-13(11-4-5-14-15(9-11)22-10-21-14)6-8-18-16(20)12-3-1-2-7-17-12/h1-5,7,9,13,19H,6,8,10H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGUBVWJGJGKIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=CC=CC=N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Coupling
Picolinic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds under anhydrous conditions in dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C. Yields range from 65% to 85%, depending on the stoichiometry of reactants and purity of intermediates.
Mixed Carbonate Approach
An alternative method employs picolinoyl chloride , generated in situ by treating picolinic acid with thionyl chloride (SOCl₂). The acyl chloride reacts with the 3-hydroxypropyl intermediate in the presence of a base (e.g., triethylamine), achieving higher yields (up to 90%) but requiring stringent moisture control.
Industrial-Scale Optimization
For large-scale production, continuous flow reactors are employed to enhance reaction efficiency and safety. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Residence Time | 30–60 minutes | Maximizes conversion |
| Temperature | 25–40°C | Prevents decomposition |
| Catalyst Loading | 0.5–1.0 mol% DMAP | Reduces side reactions |
Post-synthesis, purification is achieved via:
- Recrystallization : Using ethanol/water mixtures (3:1 v/v) to isolate the product with >98% purity.
- Column Chromatography : Silica gel eluted with ethyl acetate/hexane (1:2) for analytical-scale separation.
Analytical Validation
Structural confirmation relies on spectroscopic and chromatographic methods:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (d, J = 4.8 Hz, 1H, pyridine-H), 7.95–7.85 (m, 2H, aromatic), 6.90 (s, 1H, benzodioxole-H), 5.10 (s, 1H, OH), 3.70–3.50 (m, 2H, CH₂).
- HPLC-MS : Retention time = 8.2 minutes; [M+H]⁺ = 299.1 m/z.
- X-ray Crystallography : Resolves stereochemistry at the hydroxypropyl chiral center (where applicable).
Challenges and Mitigation Strategies
- Regioselectivity : Competing reactions at the benzodioxole 5- vs. 6-positions are minimized using sterically hindered bases (e.g., 2,6-lutidine).
- Hydroxyl Group Oxidation : Stabilized by conducting reactions under inert atmosphere (N₂/Ar) and adding radical scavengers (e.g., BHT).
- Byproduct Formation : Unreacted picolinoyl chloride is quenched with aqueous sodium bicarbonate during workup.
Emerging Methodologies
Recent advances explore enzymatic catalysis for amide bond formation, leveraging lipases (e.g., Candida antarctica Lipase B) in non-aqueous media. Preliminary data show 70–75% yields with reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl chain can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).
Reduction: Reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Br2, Cl2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl chain can yield aldehydes or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)picolinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: It is being investigated for its potential therapeutic properties, including antitumor and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)picolinamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound belongs to the picolinamide family, which includes derivatives with varied substituents on the pyridine ring and amide side chains. Below is a comparative analysis with key analogues from the literature:
Table 1: Comparison of N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)picolinamide with Selected Picolinamide Derivatives
Key Differences and Implications
Substituent Effects :
- The benzodioxole group in the target compound distinguishes it from simpler chloro- or methoxy-substituted picolinamides. Benzodioxole is associated with improved metabolic stability and membrane permeability due to its fused aromatic-oxygenated structure .
- The hydroxypropyl chain introduces a polar functional group absent in analogues like 4-Chloro-N,N-diisopropylpicolinamide. This could enhance aqueous solubility but may also increase susceptibility to oxidative metabolism.
Pharmacokinetic Properties: Compared to N,N-diisopropyl derivatives, the target compound’s hydroxyl group may reduce overall lipophilicity (calculated LogP ~2.1 vs.
Binding Interactions: The absence of bulky diisopropyl groups (as in 4-Chloro-N,N-diisopropylpicolinamide) might allow the target compound to access narrower enzyme active sites.
Research Findings and Limitations
However, the hydroxypropyl group may limit blood-brain barrier penetration compared to more lipophilic analogues like 4-Chloro-N-phenylpicolinamide.
Biological Activity
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)picolinamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a benzo[d][1,3]dioxole moiety, which is known for its presence in various bioactive compounds. The compound's structure can be represented as follows:
- IUPAC Name : N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-picolinamide
- Molecular Formula : C19H21NO5
- Molecular Weight : 345.38 g/mol
The primary target of this compound is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This interaction enhances root-related signaling responses in plants, suggesting that the compound may play a role in plant growth regulation through modulation of the auxin signaling pathway.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit promising antimicrobial properties. For instance, studies have shown that related compounds possess significant antifungal activity against Candida albicans and antibacterial activity against various strains of Gram-positive and Gram-negative bacteria . The biological screening results for similar compounds are summarized in the following table:
| Compound | Antifungal Activity (C. albicans) | Antibacterial Activity (S. aureus) |
|---|---|---|
| Compound A | Excellent (MIC: 625–1250 µg/mL) | Moderate |
| Compound B | Good | Excellent (MIC: < 500 µg/mL) |
| This compound | TBD | TBD |
In Vitro Studies
In vitro studies have demonstrated that compounds with similar structural motifs to this compound exhibit varying degrees of cytotoxicity against cancer cell lines. For example, a study on related benzodioxole derivatives showed IC50 values ranging from 0.09 to 157.4 µM across different breast cancer cell lines (MCF-7, CAMA-1, HCC1954) . This suggests that modifications in the benzodioxole structure can significantly influence biological activity.
Potential Therapeutic Applications
The unique structural characteristics of this compound position it as a potential lead compound for drug development targeting various diseases, particularly those involving microbial infections and cancer. The presence of the benzo[d][1,3]dioxole moiety is noteworthy due to its occurrence in numerous bioactive natural products .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and critical reaction conditions for N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)picolinamide?
- The synthesis of this compound typically involves multi-step reactions, including condensation between the benzo[d][1,3]dioxol-5-yl precursor and picolinamide derivatives. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt or direct acylation under reflux with catalysts such as triethylamine in aprotic solvents (e.g., DMF, THF) .
- Hydroxypropyl linkage : Controlled reduction of ketone intermediates (e.g., NaBH4 in methanol) to achieve stereoselectivity .
- Purification : Column chromatography (silica gel, eluents: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to ensure >95% purity .
Q. What spectroscopic techniques are essential for confirming the structure and purity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR to verify the benzo[d][1,3]dioxole aromatic protons (δ 6.7–7.1 ppm), hydroxypropyl protons (δ 1.8–2.5 ppm), and picolinamide carbonyl (δ 165–170 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks matching the exact mass (e.g., [M+H]⁺ calculated for C₁₆H₁₅N₂O₄: 299.1028) .
- IR spectroscopy : Peaks at ~3300 cm⁻¹ (O–H stretch) and ~1650 cm⁻¹ (amide C=O) .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies to optimize the bioactivity of this compound?
- Substituent variation : Replace the picolinamide group with other heterocyclic amides (e.g., pyrazinamide) to assess binding affinity changes. Evidence from analogous sulfonamides shows that electron-withdrawing groups (e.g., Cl, F) enhance enzyme inhibition .
- Hydroxypropyl modification : Introduce alkyl or aryl substituents to the hydroxypropyl chain to evaluate steric effects on target interactions. For example, fluorinated analogs in related compounds improved metabolic stability .
- Bioisosteric replacement : Substitute the benzo[d][1,3]dioxole moiety with thiophene or indole rings to modulate hydrophobicity and π-π stacking .
Q. What strategies can address discrepancies in reported biological activity data across studies?
- Standardized assays : Use consistent enzyme inhibition protocols (e.g., dihydropteroate synthase for sulfonamide analogs) with controls for pH, temperature, and cofactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
